molecular formula C10H11NS B8513238 5-Methyl-2,3-dihydro-1,4-benzothiazepine

5-Methyl-2,3-dihydro-1,4-benzothiazepine

Cat. No.: B8513238
M. Wt: 177.27 g/mol
InChI Key: KWCPUPKBKKVDSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2,3-dihydro-1,4-benzothiazepine is a useful research compound. Its molecular formula is C10H11NS and its molecular weight is 177.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H11NS

Molecular Weight

177.27 g/mol

IUPAC Name

5-methyl-2,3-dihydro-1,4-benzothiazepine

InChI

InChI=1S/C10H11NS/c1-8-9-4-2-3-5-10(9)12-7-6-11-8/h2-5H,6-7H2,1H3

InChI Key

KWCPUPKBKKVDSU-UHFFFAOYSA-N

Canonical SMILES

CC1=NCCSC2=CC=CC=C12

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-(2-sulfanylphenyl)ethanone (6.40 g, 42.05 mmol) in ethanol (80 mL) was added an aqueous solution of potassium hydroxide (7.08 g, 126.14 mmol in 30 mL of water) and an aqueous solution of 2-bromoethanamine hydrobromide (9.48 g, 46.25 mmol in 30 mL of water). After being stirred at room temperature for 6 hours, the reaction mixture was concentrated in vacuo to remove most of ethanol and extracted with dichloromethane (60 mL×3). The combined organic layers were washed with brine (100 mL), dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue was purified by flash column chromatography to give 5.92 g of 5-methyl-2,3-dihydro-1,4-benzothiazepine.
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
2-bromoethanamine hydrobromide
Quantity
30 mL
Type
reactant
Reaction Step Two

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